molecular formula C14H12BrClN4O2 B2649038 8-bromo-1-(2-chlorobenzyl)-3,7-dimethyl-1H-purine-2,6(3H,7H)-dione CAS No. 356088-77-2

8-bromo-1-(2-chlorobenzyl)-3,7-dimethyl-1H-purine-2,6(3H,7H)-dione

Cat. No. B2649038
CAS RN: 356088-77-2
M. Wt: 383.63
InChI Key: NCHSXNWFXUPIEN-UHFFFAOYSA-N
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Description

8-bromo-1-(2-chlorobenzyl)-3,7-dimethyl-1H-purine-2,6(3H,7H)-dione, also known as BrCBDP, is a compound that has been extensively studied for its potential applications in the field of medicinal chemistry. It is a purine derivative that has been shown to possess a range of interesting biological properties, including antitumor, antiviral, and anti-inflammatory activities. In

Scientific Research Applications

Unusual Reaction Studies

A study highlighted an unusual reaction involving 8-bromo-substituted 3-methyl-7-(thietan-3-yl)-3,7-dihydro-1H-purine-2,6-diones with trisamine, resulting in 8-dimethylamino-substituted products rather than the expected 8-tris(hydroxymethyl)methylamino-substituted compounds. This reaction was attributed to the initial reaction of DMF with trisamine, forming dimethylamine, which then underwent a nucleophilic substitution reaction with the bromine atom Khaliullin & Shabalina, 2020.

Synthesis of Fused Ring Compounds

Research on the halogenation of 4,4-dimethylbicyclo[6.3.0]undecane-2,6-dione with pyridinium bromide perbromide and sulfuryl chloride has led to the synthesis of several α-halo-diones, demonstrating the complexity and versatility of synthetic approaches in creating novel structures Umehara et al., 1977.

Development of New Ring Systems

The creation of new [1,3,5]- and [1,3,6]-thiadiazepino-[3,2-f]-purine ring systems from 8-mercapto-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione illustrates the innovative strategies used to develop new molecular structures with potential pharmacological applications Hesek & Rybár, 1994.

Pharmaceutical Compound Development

A study focused on the design of new series of 8-aminoalkylamino and 8-arylpiperazinylpropoxy derivatives of 7-substituted 1,3-dimethyl-3,7-dihydropurine-2,6-dione. This work was aimed at identifying potential psychotropic activities by evaluating their affinity and selectivity for various serotonin receptor subtypes, showcasing the application of such compounds in the development of new therapeutic agents Chłoń-Rzepa et al., 2013.

Chemical Synthesis and Protection Strategies

The synthesis of 8-substituted 1-benzyl-3-methyl-3,7-dihydro-1H-purine-2,6-diones using a thietanyl protecting group highlights innovative approaches in chemical synthesis, addressing challenges such as simultaneous debenzylation and the need for alternative protective groups Khaliullin & Shabalina, 2020.

properties

IUPAC Name

8-bromo-1-[(2-chlorophenyl)methyl]-3,7-dimethylpurine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12BrClN4O2/c1-18-10-11(17-13(18)15)19(2)14(22)20(12(10)21)7-8-5-3-4-6-9(8)16/h3-6H,7H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NCHSXNWFXUPIEN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(N=C1Br)N(C(=O)N(C2=O)CC3=CC=CC=C3Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12BrClN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

8-bromo-1-(2-chlorobenzyl)-3,7-dimethyl-1H-purine-2,6(3H,7H)-dione

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